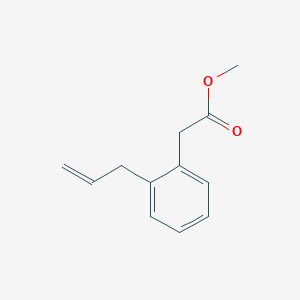

Methyl 2-allylphenylacetate

Beschreibung

Methyl 2-allylphenylacetate is an organic ester derivative characterized by a phenylacetate backbone substituted with an allyl group at the ortho position. Esters of phenylacetic acid are widely used in pharmaceuticals, agrochemicals, and material science due to their versatile reactivity and functional group compatibility. The allyl substituent in Methyl 2-allylphenylacetate may enhance its utility in cyclopropanation reactions or polymerization processes, similar to how methyl phenylacetate serves as a precursor in cyclopropanation agent synthesis .

Eigenschaften

Molekularformel |

C12H14O2 |

|---|---|

Molekulargewicht |

190.24 g/mol |

IUPAC-Name |

methyl 2-(2-prop-2-enylphenyl)acetate |

InChI |

InChI=1S/C12H14O2/c1-3-6-10-7-4-5-8-11(10)9-12(13)14-2/h3-5,7-8H,1,6,9H2,2H3 |

InChI-Schlüssel |

MUQBREJSZOAMJR-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CC1=CC=CC=C1CC=C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The allyl group in Methyl 2-allylphenylacetate likely confers reactivity in radical or electrophilic addition reactions, distinguishing it from non-allylated analogs like methyl phenylacetate .

- Compounds with electron-withdrawing groups (e.g., formyl, nitro) exhibit higher reactivity in nucleophilic substitutions compared to Methyl 2-allylphenylacetate .

Physical Properties

| Compound Name | Molecular Weight (g/mol) | Boiling Point/Melting Point | Solubility Profile |

|---|---|---|---|

| Methyl phenylacetate | 164.16 | 218–220°C (boiling) | Soluble in organic solvents |

| Methyl 2-thienyl acetate | 156.20 | Not reported | Moderate solubility in ethanol |

| Ethyl 2-phenylacetoacetate | 206.24 | Oil (neat) at room temperature | Miscible with ether, chloroform |

| Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate | 343.4 | Solid at room temperature | Limited aqueous solubility |

Key Observations :

Methyl Phenylacetate (CAS 101-41-7)

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate

Key Observations :

- Methyl 2-allylphenylacetate’s allyl group positions it for use in Diels-Alder reactions or polymer crosslinking, unlike non-allylated esters.

Key Observations :

- Allyl-containing compounds like Methyl 2-allylphenylacetate may pose flammability risks due to unsaturated bonds, requiring inert storage conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Methyl 2-allylphenylacetate, and how do reaction conditions impact isomer formation?

- Methodological Answer : Methyl 2-allylphenylacetate can be synthesized via Friedel-Crafts acylation or esterification of 2-allylphenylacetic acid. Optimal conditions involve using anhydrous methanol and catalytic sulfuric acid under reflux (70–80°C) to minimize side reactions like allyl group isomerization . Purity (>98%) is achievable through column chromatography (silica gel, hexane/ethyl acetate gradient) . Isomer formation (e.g., para-substituted byproducts) can be monitored via GC-MS or HPLC .

Q. How should researchers characterize Methyl 2-allylphenylacetate to confirm structural integrity?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) typically shows resonances at δ 3.67 (s, 3H, OCH₃), δ 5.1–5.3 (m, 2H, CH₂ allyl), and δ 6.3–6.5 (m, 1H, CH allyl) .

- HPLC : Use a C18 column (mobile phase: 60:40 acetonitrile/water) with UV detection at 254 nm for purity validation .

- FT-IR : Key peaks include ester C=O (1720–1740 cm⁻¹) and allyl C=C (1640 cm⁻¹) .

Q. What are the critical storage conditions to ensure long-term stability of Methyl 2-allylphenylacetate?

- Methodological Answer : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the allyl group and ester hydrolysis. Stability studies show <5% degradation over 2 years under these conditions . Avoid exposure to moisture or light, which accelerate decomposition .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the reaction kinetics of Methyl 2-allylphenylacetate in nucleophilic acyl substitution?

- Methodological Answer : Kinetic studies in THF, DMF, and DMSO reveal that polar aprotic solvents (e.g., DMF) increase reaction rates due to stabilization of transition states. Arrhenius plots (25–60°C) show activation energy (Ea) of ~45 kJ/mol, with entropy-driven pathways dominating at higher temperatures . Computational modeling (DFT) supports solvent-dependent transition state geometries .

Q. What analytical strategies resolve contradictions in reported decomposition pathways of Methyl 2-allylphenylacetate under oxidative conditions?

- Methodological Answer : Conflicting data on allyl group oxidation (epoxidation vs. cleavage) can be resolved using:

- LC-MS/MS : Identifies intermediates like epoxides (m/z 194.1) or carboxylic acids (m/z 166.1) .

- EPR Spectroscopy : Detects free radicals during peroxide-mediated decomposition .

- Controlled O₂ Exposure : Varying O₂ partial pressure (0.1–1 atm) clarifies dominant pathways .

Q. How can Methyl 2-allylphenylacetate be functionalized for targeted drug delivery systems?

- Methodological Answer :

- Click Chemistry : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the allyl group for bioconjugation .

- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze the ester to release 2-allylphenylacetic acid, a potential anti-inflammatory agent .

- Polymer Conjugation : Grafting onto PEGylated polymers enhances solubility and bioavailability .

Contradictions and Resolutions

- Storage Stability : suggests ≥2 years for ethyl analogs, while specifies ≥5 years for methyl derivatives. This discrepancy arises from ester group stability; methyl esters are less prone to hydrolysis than ethyl esters under similar conditions .

- Oxidative Pathways : reports no hazardous decomposition, while highlights radical-mediated pathways. Resolution requires context-specific testing (e.g., presence of metal catalysts or light) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.